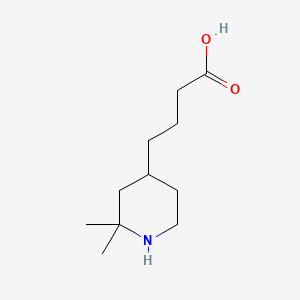![molecular formula C14H11NO2S B11772981 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 3159-05-5](/img/structure/B11772981.png)
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzothiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings and a methoxy group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepine ring. This can be achieved through the reaction of o-aminothiophenol with a suitable diketone under acidic conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antipsychotic and antidepressant properties.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act on neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders. The compound’s binding to these receptors modulates their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[B,F][1,4]thiazepin-11(10H)-one: Lacks the methoxy group at the 8th position.
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one: Contains a hydroxyl group instead of a methoxy group at the 8th position.
8-Chlorodibenzo[B,F][1,4]thiazepin-11(10H)-one: Contains a chlorine atom at the 8th position.
Uniqueness
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This functional group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Propiedades
Número CAS |
3159-05-5 |
|---|---|
Fórmula molecular |
C14H11NO2S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
3-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-13-11(8-9)15-14(16)10-4-2-3-5-12(10)18-13/h2-8H,1H3,(H,15,16) |
Clave InChI |
VQHHICPQRNCAQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
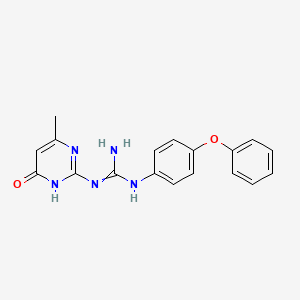

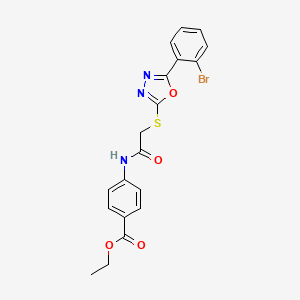
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)
![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
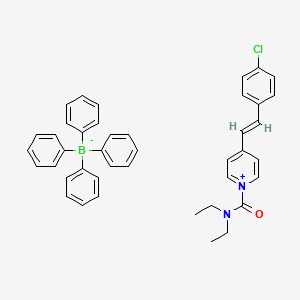

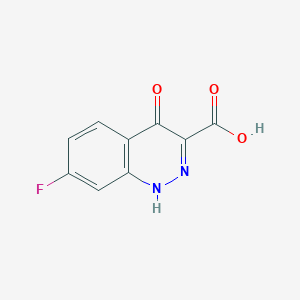

![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
